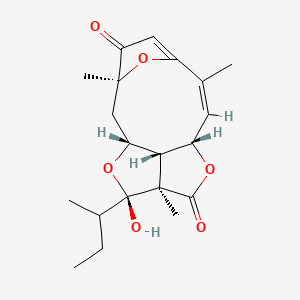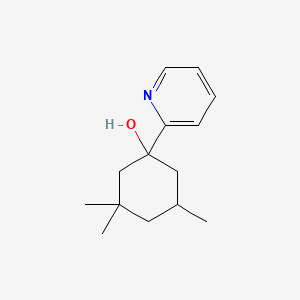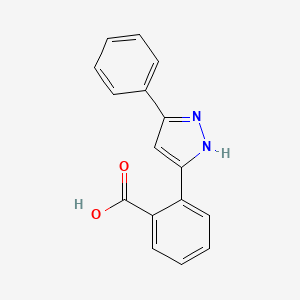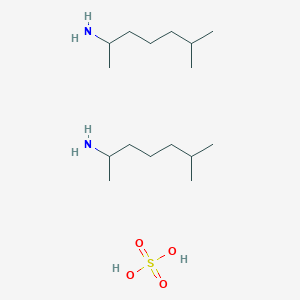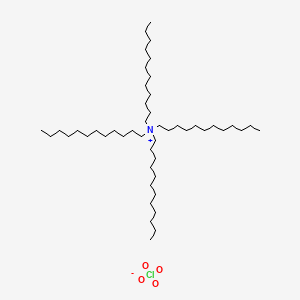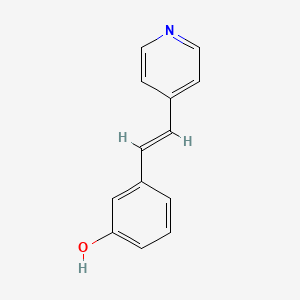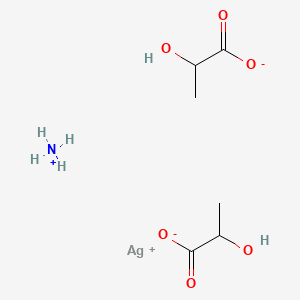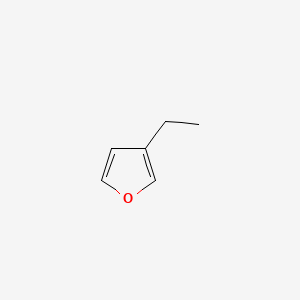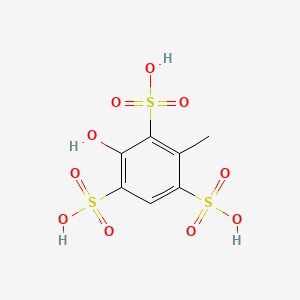
3-Hydroxytoluene-2,4,6-trisulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytoluene-2,4,6-trisulphonic acid typically involves the sulfonation of toluene derivatives. One common method is the sulfonation of 3-hydroxytoluene using sulfur trioxide or oleum under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation of the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous sulfonation process. This involves the use of a sulfonation reactor where toluene derivatives are continuously fed and reacted with sulfur trioxide. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxytoluene-2,4,6-trisulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxytoluene-2,4,6-trisulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Hydroxytoluene-2,4,6-trisulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable it to form strong hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-methylbenzenesulfonic acid
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 2-Hydroxy-3-methylbenzenesulfonic acid
Uniqueness
3-Hydroxytoluene-2,4,6-trisulphonic acid is unique due to the presence of three sulfonic acid groups, which significantly enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and strong acidic properties .
Eigenschaften
CAS-Nummer |
82919-39-9 |
|---|---|
Molekularformel |
C7H8O10S3 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-hydroxy-4-methylbenzene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C7H8O10S3/c1-3-4(18(9,10)11)2-5(19(12,13)14)6(8)7(3)20(15,16)17/h2,8H,1H3,(H,9,10,11)(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
XUXZPDVMOQZNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



